Ast-487

FLT3-ITD Acute Myeloid Leukemia (AML) Kinase Inhibitor Resistance

Researchers studying FLT3-ITD+ AML frequently encounter acquired resistance to first-generation inhibitors like PKC412 (midostaurin), limiting experimental progression. AST-487 directly addresses this bottleneck with demonstrated retained potency in PKC412-resistant FLT3-mutant models. • Retains efficacy against PKC412-resistant FLT3-mutant cells, enabling resistance-overcome studies. • Induces apoptosis selectively in FLT3-ITD mutant cells (not WT), with FLT3 Ki = 0.52 µM and RET IC₅₀ = 0.88 µM. • Orally bioavailable with validated in vivo tumor burden reduction in FLT3-ITD xenograft models. Supplied with rigorous analytical documentation. Bulk quantities and custom formulations available upon request.

Molecular Formula C26H30F3N7O2
Molecular Weight 529.6 g/mol
CAS No. 630124-46-8
Cat. No. B1684543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAst-487
CAS630124-46-8
SynonymsNVP AST487;  NVP AST-487;  NVP AST 487;  NVP-AST487;  NVP-AST-487;  NVP-AST 487;  AST 487;  AST487;  AST-487.
Molecular FormulaC26H30F3N7O2
Molecular Weight529.6 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC=NC(=C4)NC)C(F)(F)F
InChIInChI=1S/C26H30F3N7O2/c1-3-35-10-12-36(13-11-35)16-18-4-5-20(14-22(18)26(27,28)29)34-25(37)33-19-6-8-21(9-7-19)38-24-15-23(30-2)31-17-32-24/h4-9,14-15,17H,3,10-13,16H2,1-2H3,(H,30,31,32)(H2,33,34,37)
InChIKeyODPGGGTTYSGTGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AST-487 (CAS 630124-46-8) Vendor Sourcing Guide: A Potent FLT3/RET Multi-Kinase Inhibitor


AST-487 (NVP-AST487) is a synthetic organic compound of the N,N'-diphenyl urea class [1]. It functions as a small-molecule, ATP-competitive inhibitor targeting several receptor tyrosine kinases, including RET (IC50 = 0.88 µM), FLT3 (Ki = 0.52 µM), KDR (IC50 = 0.17 µM), c-Kit (IC50 = 0.5 µM), and c-Abl (IC50 = 0.02 µM) [2]. This multi-kinase profile makes it a valuable tool compound for investigating oncogenic signaling pathways in specific cancer types.

AST-487 Sourcing Risks: Why Alternative RET/FLT3 Inhibitors Are Not Interchangeable


AST-487 cannot be considered a generic substitute for other RET or FLT3 inhibitors due to its unique polypharmacology, distinct selectivity window, and verified activity in models resistant to other compounds. Unlike more selective agents (e.g., selpercatinib, pralsetinib) or other multi-kinase inhibitors (e.g., vandetanib, cabozantinib), AST-487 possesses a specific spectrum of secondary kinase inhibition (notably KDR and c-Abl) and a proven ability to overcome PKC412 (midostaurin) resistance [1]. This specific combination of on- and off-target effects dictates its experimental utility and precludes simple substitution based on primary target alone [2].

AST-487 Differentiation Data: Quantitative Comparison vs. PKC412 and Other In-Class Candidates


AST-487 vs. PKC412: Overcoming Resistance in Mutant FLT3-Driven AML Models

AST-487 retains potent anti-proliferative activity against FLT3-mutant cell lines that have acquired resistance to PKC412 (midostaurin), a first-generation FLT3 inhibitor [1]. This demonstrates a key point of therapeutic differentiation and offers a unique experimental tool.

FLT3-ITD Acute Myeloid Leukemia (AML) Kinase Inhibitor Resistance

Cellular Selectivity: Differential Growth Inhibition in RET-Mutant vs. RET-Wild-Type Thyroid Cancer Cells

The anti-proliferative effect of AST-487 is selective for cancer cells harboring activating RET mutations. It demonstrates significant growth inhibition in RET-mutant TT cells while showing minimal activity against cell lines without RET mutations, such as the ARO cell line [1]. This contrasts with broader-spectrum kinase inhibitors like vandetanib, which exhibit a different target profile.

Medullary Thyroid Cancer (MTC) RET Mutation Cellular Assay

Cellular Potency: Differential Apoptosis Induction in FLT3-ITD vs. FLT3-WT Cells

AST-487 selectively induces cell-cycle arrest and apoptosis in leukemic cells expressing mutant FLT3-ITD, while having no effect on cells expressing wild-type (WT) FLT3 [1]. This functional selectivity distinguishes it from inhibitors with a broader or different kinase inhibition profile.

FLT3-ITD Acute Myeloid Leukemia (AML) Apoptosis

In Vivo Target Validation: Tumor Growth Inhibition in FLT3-ITD Xenograft Models

The antileukemic activity of AST-487 has been validated in vivo, demonstrating significant tumor growth inhibition in an animal model of FLT3-ITD-positive leukemia [1]. This confirms that its in vitro biochemical and cellular potency translates to a relevant physiological context.

FLT3-ITD Xenograft In Vivo Efficacy

Optimal Use Cases for AST-487: When to Select This Specific Multi-Kinase Inhibitor


Modeling and Overcoming Acquired Resistance to FLT3 Inhibitors in AML Research

Based on direct comparative data showing retained potency against PKC412-resistant FLT3-mutant cells [1], AST-487 is ideally suited for studies focused on understanding and overcoming mechanisms of acquired resistance to first-generation FLT3 inhibitors. Researchers can use AST-487 as a chemical probe to investigate the evolution of resistance and to screen for effective combination therapies.

Dissecting RET-Dependent Signaling in Medullary Thyroid Cancer (MTC)

The demonstrated selectivity of AST-487 for inhibiting growth in RET-mutant cell lines while sparing RET-wild-type cells [1] makes it an essential tool for dissecting RET-dependent pathways in MTC. It enables precise interrogation of RET's role in oncogenesis, cell proliferation, and downstream effector activation (e.g., ERK, PLC-γ) without confounding effects from broad-spectrum cytotoxicity.

Investigating Mutant-Selective FLT3 Signaling and Apoptosis

AST-487's specific ability to induce apoptosis in FLT3-ITD mutant cells but not in FLT3 wild-type cells [1] makes it a powerful tool for dissecting the unique signaling consequences of this common oncogenic mutation. This application is critical for research programs seeking to identify and validate FLT3-ITD-specific therapeutic vulnerabilities.

In Vivo Preclinical Studies of FLT3-Driven Leukemias

Given the validated in vivo efficacy in reducing tumor burden in FLT3-ITD xenograft models [1], AST-487 is a suitable lead compound or tool for preclinical studies assessing the pharmacodynamics and anti-tumor activity of FLT3 inhibition in a whole-animal system. This can accelerate the translation of in vitro findings into more complex biological models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ast-487

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.